N,N,6-Trimethylpyrazin-2-amine
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Overview
Description
N,N,6-Trimethylpyrazin-2-amine is an organic compound characterized by the presence of a pyrazine ring substituted with three methyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,6-Trimethylpyrazin-2-amine can be synthesized through various synthetic routes. One common method involves the reaction of 2,3,5-trimethylpyrazine with ammonia under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N,6-Trimethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,6-trimethylpyrazine oxide, while reduction can produce various amine derivatives .
Scientific Research Applications
N,N,6-Trimethylpyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N,6-Trimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,3,5-Trimethylpyrazine
- 2-Amino-6-chloropyrazine
- 2,6-Dimethylpyrazine
- 2,3-Dimethylpyrazine .
Properties
CAS No. |
56343-48-7 |
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Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N,N,6-trimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-6-4-8-5-7(9-6)10(2)3/h4-5H,1-3H3 |
InChI Key |
RZRBRFXNSRYIEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N(C)C |
Origin of Product |
United States |
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